N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)ethanesulfonamide
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Overview
Description
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)ethanesulfonamide is a chemical compound characterized by its unique structure, which includes a thiochromene ring with a fluorine atom at the 8th position and an ethanesulfonamide group attached to the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)ethanesulfonamide typically involves multiple steps, starting with the construction of the thiochromene core One common approach is the cyclization of appropriate thiophenol derivatives under acidic conditions Subsequent fluorination at the 8th position can be achieved using electrophilic fluorinating agents such as Selectfluor
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)ethanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to introduce oxygen functionalities.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium ethanethiolate (NaSCH2CH3) to introduce the ethanesulfonamide group.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)ethanesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases and conditions.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism by which N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)ethanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological or chemical context in which it is used. Research is ongoing to elucidate the precise molecular pathways involved.
Comparison with Similar Compounds
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzamide
Uniqueness: N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)ethanesulfonamide stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties compared to similar compounds.
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Properties
IUPAC Name |
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2S2/c1-2-17(14,15)13-10-6-7-16-11-8(10)4-3-5-9(11)12/h3-5,10,13H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFLUATXZMVYFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1CCSC2=C1C=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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